molecular formula C12H12O5 B1387776 2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde CAS No. 1092352-23-2

2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde

Cat. No.: B1387776
CAS No.: 1092352-23-2
M. Wt: 236.22 g/mol
InChI Key: XKLWWCUGQQEBJU-UHFFFAOYSA-N
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Description

Historical Context and Development of Benzofuran Derivatives

The benzofuran scaffold has a rich historical foundation in organic chemistry, with its first synthesis marking a significant milestone in heterocyclic compound development. In 1870, Perkin was the first chemist to synthesize the benzofuran ring, establishing the foundational work that would lead to decades of intensive research and development in this field. This pioneering synthesis from coumarin demonstrated the potential for creating complex heterocyclic structures through systematic chemical transformations.

The historical development of benzofuran derivatives has been driven by their abundant presence in natural products and their remarkable biological activities. Benzofuran is the structural nucleus of many related compounds with more complex structures, serving as a fundamental building block that occurs naturally in various plant sources. The compound psoralen, a benzofuran derivative that occurs in several plants, exemplifies the natural occurrence and biological significance of this scaffold.

Early synthetic methodologies focused on traditional approaches such as the Perkin rearrangement, where coumarin was reacted with hydroxide to generate benzofuran structures. Laboratory methods evolved to include O-alkylation of salicylaldehyde with chloroacetic acid followed by dehydration and decarboxylation, demonstrating the versatility of synthetic approaches available for benzofuran construction. The Diels-Alder reaction of nitro vinyl furans with various dienophiles and cycloisomerization of alkyne ortho-substituted phenols further expanded the synthetic toolkit for these heterocyclic compounds.

The development of benzofuran chemistry has been particularly influenced by the recognition of their pharmaceutical potential. These compounds possess several biological properties such as anti-inflammatory, antimicrobial, antifungal, antihyperglycemic, analgesic, antiparasitic, and antitumor activities. This broad spectrum of biological activities has justified extensive interest in using benzofuran as building blocks of pharmacological agents, with many clinically approved drugs being synthetic or naturally occurring substituted benzofuran derivatives.

Position of 2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry as a highly functionalized benzofuran derivative. The compound, bearing the Chemical Abstracts Service number 1092352-23-2, represents a sophisticated example of multi-functional benzofuran architecture. Its molecular formula C12H12O5 and molecular weight of 236.22 grams per mole reflect the complex substitution pattern that distinguishes it from simpler benzofuran derivatives.

The structural complexity of this compound places it within the category of advanced benzofuran derivatives that demonstrate the evolution of heterocyclic chemistry toward increasingly sophisticated molecular architectures. The presence of multiple functional groups including the dimethoxymethyl substituent at the 2-position, hydroxyl group at the 5-position, and carbaldehyde functionality at the 3-position creates a molecule with diverse reactivity profiles and potential for further chemical modification.

Within the broader classification of heterocyclic compounds, benzofuran derivatives like this compound represent unstrained unsaturated heterocyclic compounds that have been studied extensively due to their unique electronic properties. These compounds belong to the important class of benzo-fused heterocycles, which includes quinoline, isoquinoline, indole, benzothiophene, and benzofuran as significant examples.

The specific substitution pattern of this compound provides multiple sites for chemical reactivity and potential biological interaction. The dimethoxymethyl group serves as a protected aldehyde equivalent that can be readily converted to other functional groups under appropriate reaction conditions. The phenolic hydroxyl group at the 5-position offers opportunities for hydrogen bonding interactions and further derivatization, while the aldehyde functionality at the 3-position provides a reactive electrophilic center for various nucleophilic additions and condensation reactions.

Contemporary Research Significance in Organic Chemistry

Contemporary research in organic chemistry has elevated the significance of compounds like this compound through the development of innovative synthetic methodologies and catalytic strategies. Recent comprehensive reviews have highlighted the current developments regarding innovative synthetic routes and catalytic strategies to procure the synthesis of benzofuran derivatives, emphasizing their importance in modern organic synthesis.

The contemporary significance of this compound is reflected in its commercial availability from multiple chemical suppliers, indicating sustained research interest and practical applications. The compound is typically supplied at 95% purity, demonstrating the advancement in synthetic methodologies that allow for the preparation of such complex molecules with high chemical purity.

Modern synthetic approaches to benzofuran derivatives have evolved to include a diverse array of catalytic systems. Transition metal-catalyzed reactions have become particularly prominent, with rhodium-based catalysts, palladium-promoted synthesis, copper-based methodologies, and gold-catalyzed reactions all contributing to the synthetic toolkit for benzofuran construction. These advanced catalytic methods enable the formation of complex substitution patterns like those found in this compound with improved efficiency and selectivity.

Properties

IUPAC Name

2-(dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-15-12(16-2)11-9(6-13)8-5-7(14)3-4-10(8)17-11/h3-6,12,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLWWCUGQQEBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C2=C(O1)C=CC(=C2)O)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Core Formation

The benzofuran nucleus is commonly constructed via cyclization reactions starting from appropriately substituted phenolic aldehydes or alkynylbenzaldehydes. A prevalent method involves:

  • Sonogashira Coupling : Coupling of o-bromobenzaldehyde derivatives with terminal alkynes under palladium-catalyzed conditions to yield 2-alkynylbenzaldehydes.
  • Cycloisomerization : Catalytic cycloisomerization of 2-alkynylbenzaldehydes in the presence of silver(I) complexes promotes intramolecular cyclization to form the benzofuran ring system.

Detailed Research Findings and Data

Catalytic Cycloisomerization Conditions

A study on the synthesis of 1-alkoxyisochromenes, which are structurally related benzofuran derivatives, demonstrated the effectiveness of silver(I) complexes as catalysts for cycloisomerization of 2-alkynylbenzaldehydes in alcohol solvents. Key findings include:

Entry Solvent Equiv MeOH Catalyst Catalyst Loading (mol %) Time (h) Yield (%)
1 Methanol 3 Ag complex 2a 5 2 83
2 Toluene 3 Ag complex 2a 5 2.5 99
3 1,2-Dichloroethane 3 Ag complex 2a 5 1 94

This method provides high regioselectivity and yield, with toluene as an optimal solvent for clean product formation.

Sonogashira Coupling for Alkynylbenzaldehyde Precursors

The preparation of 2-alkynylbenzaldehydes via Sonogashira coupling is well documented, involving:

  • Use of trans-dichlorobis(triphenylphosphine)palladium(II) as catalyst (2 mol %).
  • Copper(I) iodide as co-catalyst (1 mol %).
  • Triethylamine as base and solvent.
  • Reaction temperatures of 50 °C until completion monitored by TLC.

This method yields alkynylbenzaldehydes in good to excellent yields (up to 99%).

Protection and Functional Group Manipulation

  • The dimethoxymethyl group can be introduced by reacting the aldehyde intermediate with methanol and an acid catalyst to form the acetal.
  • Hydroxy groups are often protected or deprotected using standard phenol protection strategies to prevent side reactions during cyclization.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Catalysts Conditions Yield/Notes
1. Preparation of 2-alkynylbenzaldehyde Sonogashira coupling Pd(PPh3)2Cl2, CuI, TEA 50 °C, inert atmosphere Up to 99% yield
2. Cycloisomerization to benzofuran Silver(I)-catalyzed cycloisomerization Ag complex 2a, MeOH or toluene solvent Room temp to 80 °C, 1-5 h Up to 99% yield, high regioselectivity
3. Introduction of 5-hydroxy group Starting material or selective hydroxylation Phenol derivatives or hydroxylation reagents Variable Regioselective placement
4. Formation of 2-(dimethoxymethyl) group Acetal formation Methanol, acid catalyst Mild acidic conditions Protects aldehyde, stabilizes compound

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Biomedical Research

2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde is utilized in biomedical research primarily for its potential therapeutic properties. Its structure suggests it may interact with biological molecules, making it a candidate for drug development.

Key Areas:

  • Antioxidant Activity: Preliminary studies indicate that this compound exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects: Research is ongoing to evaluate its efficacy in neuroprotection, particularly in neurodegenerative disorders like Alzheimer's disease.

Proteomics

This compound is marketed for proteomics research, which involves the large-scale study of proteins, particularly their functions and structures. It may serve as a reagent in various proteomic applications.

Applications:

  • Labeling Agents: It can be used as a labeling agent for proteins, aiding in the identification and quantification of proteins in complex mixtures.
  • Enzyme Inhibitors: Investigations are being conducted to determine if it can act as an enzyme inhibitor, which could have implications in metabolic studies.

Forensic Science

In forensic science, the compound's properties may be leveraged for analytical purposes. Its ability to interact with various biological matrices makes it a candidate for developing detection methods for specific biomolecules.

Potential Uses:

  • Toxicology Screening: It could be applied in toxicology screening to identify substances in biological samples.
  • Fingerprint Analysis: Its chemical nature may allow it to be used in enhancing fingerprint detection methods.

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Analog: 5-(Hydroxymethyl)-2-(dimethoxymethyl)furan

A structurally related furan derivative, 5-(hydroxymethyl)-2-(dimethoxymethyl)furan, shares the dimethoxymethyl substituent but differs in core structure and functional groups (Table 1).

Research Implications and Gaps

  • Catalytic Applications : The target compound’s aldehyde group could enable catalytic cycles in condensation reactions, akin to furfural-derived biofuels .
  • Structural Studies : Detailed crystallographic data (e.g., bond lengths, angles) for the benzofuran derivative are absent in the provided evidence but could clarify reactivity trends.
  • Biological Potential: Benzofuran scaffolds are under investigation for drug discovery; the hydroxyl and aldehyde groups may enhance binding to biological targets.

Biological Activity

2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde is a benzofuran derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and potential applications supported by diverse research findings.

  • Chemical Formula : C₁₂H₁₂O₅
  • Melting Point : 137–139 °C
  • CAS Number : 1092352-23-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to alterations in enzyme activity and modulation of various metabolic pathways. The compound's structural characteristics suggest potential binding to enzymes involved in metabolic processes, which could be pivotal in therapeutic applications.

Cytotoxicity and Anticancer Potential

Benzofuran derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In a study involving similar compounds, several derivatives displayed potent antiproliferative activity against human cancer cell lines such as A549 (lung), HT-29 (colon), and MCF-7 (breast) with IC50 values in the nanomolar range . Although direct studies on this compound are sparse, the structural similarities suggest it may exhibit comparable activities.

CompoundCell LineIC50 (nM)Reference
Benzofuran DerivativeA549<10
Benzofuran DerivativeMCF-7<10

Case Studies and Research Findings

  • Antimicrobial Properties : A study highlighted the antimicrobial efficacy of benzofuran derivatives against various microorganisms, suggesting that modifications in the benzofuran structure could enhance activity .
  • Cytotoxic Effects : In research focusing on dual inhibitors targeting tubulin and HDAC, certain benzofuran derivatives showed significant inhibition of cancer cell growth, indicating a promising avenue for therapeutic development .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that benzofurans might induce cytotoxicity through mitochondrial dysfunction, a pathway also relevant to the action of many anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde
Reactant of Route 2
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2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde

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